3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Overview
Description
3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is an organic compound that belongs to the class of chlorinated ketones This compound is characterized by the presence of a chloro group, a difluoro-substituted cyclopentane ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to introduce the difluoro substituents.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable amine precursor.
Chlorination and Ketone Formation: The final step involves the chlorination of the propanone moiety using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one involves its interaction with specific molecular targets. The chloro and difluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The ketone group can also participate in nucleophilic addition reactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-phenylpropan-1-one: Similar structure but lacks the difluoro and pyrrolidine moieties.
4,4-difluoro-1-(pyrrolidin-2-yl)butan-1-one: Similar difluoro and pyrrolidine features but different carbon chain length.
Uniqueness
3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is unique due to the combination of its chloro, difluoro, and pyrrolidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
3-chloro-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF2NO/c11-4-2-9(15)14-5-7-1-3-10(12,13)8(7)6-14/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXSTCRLADQKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)CCCl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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